molecular formula C19H26O3 B585710 (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol CAS No. 109835-83-8

(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol

Cat. No. B585710
CAS RN: 109835-83-8
M. Wt: 302.414
InChI Key: SGKSNEXYMMIQKE-UTKXELFFSA-N
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Description

“(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” is a chemical compound that is related to the family of 17β-Hydroxysteroid dehydrogenases (17β-HSD, HSD17B) which are a group of alcohol oxidoreductases. These enzymes catalyze the reduction of 17-ketosteroids and the dehydrogenation of 17β-hydroxysteroids in steroidogenesis and steroid metabolism . The compound has a linear formula of C20H28O2 .


Synthesis Analysis

The synthesis of “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” involves the use of 17β-Hydroxysteroid dehydrogenases (17β-HSD, HSD17B). These enzymes are NAD+(P)/NAD(P)H-dependent oxidoreductases, which interconvert ketones and the corresponding secondary alcohols at different positions of steroidal substrates .


Molecular Structure Analysis

The molecular structure of “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” is characterized by a linear formula of C20H28O2 . Further details about the molecular structure can be obtained from the 3D structure-based approach which provides insights into the deep-branching pattern within the SCAD family .


Chemical Reactions Analysis

The chemical reactions involving “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” are catalyzed by 17β-HSD, HSD17B enzymes. These enzymes interconvert ketones and the corresponding secondary alcohols at different positions of steroidal substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” are characterized by its linear formula of C20H28O2 . Further analysis of its physicochemical properties would require specific experimental procedures .

Mechanism of Action

The mechanism of action of “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” is related to its role in steroid metabolism. The 17β-HSD, HSD17B enzymes, which are involved in the synthesis of this compound, play a crucial role in the interconversion of DHEA and androstenediol, androstenedione and testosterone, and estrone and estradiol .

Future Directions

The future directions for the study of “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” could involve further exploration of its role in steroid metabolism and its potential applications in medical and pharmaceutical research. This could include the development of type-specific inhibitors for 17β-HSDs for the treatment and prevention of disease .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17?,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKSNEXYMMIQKE-UTKXELFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858050
Record name (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol

CAS RN

109835-83-8
Record name (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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